molecular formula C11H15Cl3N2 B11781428 (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B11781428
M. Wt: 281.6 g/mol
InChI Key: RPIFBKNLIMPSTG-SBSPUUFOSA-N
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Description

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a 3,4-dichlorobenzyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with a 3,4-dichlorobenzyl halide under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the original amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl chloride positions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure.

    3,4-Dichlorobenzylamine: A compound with a similar benzyl group but lacking the pyrrolidine ring.

    N-Benzylpyrrolidine: A compound with a similar structure but without the dichloro substitution.

Uniqueness

®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of the pyrrolidine ring and the 3,4-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;/h1-2,5,9H,3-4,6-7,14H2;1H/t9-;/m1./s1

InChI Key

RPIFBKNLIMPSTG-SBSPUUFOSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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